3-bromo-4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}oxy)pyridine
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Overview
Description
3-bromo-4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidinyl-oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction using reagents such as difluoromethyl iodide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of an appropriate amine with a dihaloalkane.
Coupling Reactions: The final compound is formed through a series of coupling reactions, including the formation of the pyrrolidinyl-oxy linkage and the bromination of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazole ring.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield alcohols or amines.
Scientific Research Applications
3-bromo-4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It can be used in the development of new pesticides and herbicides due to its potential bioactivity.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(difluoromethyl)pyridine: This compound shares the difluoromethyl and bromine substituents but lacks the pyrazole and pyrrolidine rings.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound contains the pyrazole ring with a difluoromethyl group but lacks the pyridine and pyrrolidine components.
Uniqueness
The uniqueness of 3-bromo-4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]pyrrolidin-3-yl}oxy)pyridine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and pyridine rings, along with the difluoromethyl and bromine substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF2N4O2/c1-21-8-10(13(20-21)14(17)18)15(23)22-5-3-9(7-22)24-12-2-4-19-6-11(12)16/h2,4,6,8-9,14H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHPYUJBPJHEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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